molecular formula C8H9Br2NO2 B6183018 2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide CAS No. 1629673-00-2

2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide

Cat. No.: B6183018
CAS No.: 1629673-00-2
M. Wt: 310.97 g/mol
InChI Key: ZEOJAVXZTSNGSV-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide is a brominated ketone derivative featuring a 5-methoxypyridin-3-yl substituent. This compound is structurally characterized by a pyridine ring substituted with a methoxy group at position 5 and a bromoethanone moiety at position 2. The hydrobromide salt enhances its stability and solubility, making it suitable for synthetic applications, particularly as an intermediate in heterocyclic chemistry. Its synthesis likely follows protocols similar to other 2-bromo-1-(substituted aryl)ethan-1-one derivatives, involving bromination of precursor ketones or condensation reactions .

Properties

CAS No.

1629673-00-2

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

2-bromo-1-(5-methoxypyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-7-2-6(4-10-5-7)8(11)3-9;/h2,4-5H,3H2,1H3;1H

InChI Key

ZEOJAVXZTSNGSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C(=O)CBr.Br

Purity

95

Origin of Product

United States

Preparation Methods

Direct Bromination Using HBr/Acetic Acid

The acetyl group at the 3-position of 5-methoxypyridine undergoes electrophilic substitution with hydrobromic acid in acetic acid. This method leverages the electron-donating methoxy group to enhance reactivity at the α-position of the ketone.

1-(5-Methoxypyridin-3-yl)ethanone+HBrAcOH, 0–25°C2-Bromo-1-(5-methoxypyridin-3-yl)ethanone[1][3]\text{1-(5-Methoxypyridin-3-yl)ethanone} + \text{HBr} \xrightarrow{\text{AcOH, 0–25°C}} \text{2-Bromo-1-(5-methoxypyridin-3-yl)ethanone}

Optimization Insights :

  • Temperature : Reactions conducted at 0°C minimize side products like di-brominated species.

  • Stoichiometry : A 1:1.2 molar ratio of ketone to HBr ensures complete conversion (yield: 82–93%).

Bromination via PBr₃

Phosphorus tribromide (PBr₃) in dichloromethane offers an alternative pathway, particularly for moisture-sensitive substrates:

1-(5-Methoxypyridin-3-yl)ethanone+PBr3CH2Cl2,reflux2-Bromo-1-(5-methoxypyridin-3-yl)ethanone[5]\text{1-(5-Methoxypyridin-3-yl)ethanone} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2, \text{reflux}} \text{2-Bromo-1-(5-methoxypyridin-3-yl)ethanone}

Key Considerations :

  • Workup : Quenching with ice water followed by extraction with CH₂Cl₂ and silica gel filtration minimizes residual PBr₃.

  • Yield : 67–89% depending on scale (25 mg to 500 mg).

Formation of the Hydrobromide Salt

The free base 2-bromo-1-(5-methoxypyridin-3-yl)ethanone is converted to its hydrobromide salt via acid-base reaction with HBr gas in anhydrous diethyl ether:

2-Bromo-1-(5-methoxypyridin-3-yl)ethanone+HBrEt2OHydrobromide salt[1][3]\text{2-Bromo-1-(5-methoxypyridin-3-yl)ethanone} + \text{HBr} \xrightarrow{\text{Et}_2\text{O}} \text{Hydrobromide salt}

Critical Parameters :

  • Solvent Choice : Anhydrous ether prevents hydrolysis of the bromo ketone.

  • Stoichiometry : A 1:1 molar ratio ensures salt formation without excess HBr.

Reaction Optimization and Scalability

Catalytic Enhancements

Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes bromination by stabilizing reactive intermediates. In silyl enol ether systems, tert-butyldimethylsilyl (TBS) groups outperform trimethylsilyl (TMS), yielding 93% at 500 mg scale:

Protecting GroupEquiv. Silyl EtherEquiv. BF₃·OEt₂Time (min)Yield (%)
TBS1.42.11093
TMS1.02.16055

Microwave-Assisted Synthesis

Adopting microwave irradiation (100°C, 30 min) for analogous pyridyl ketones reduces reaction times from hours to minutes while maintaining yields >90%.

Characterization and Purity Control

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): Singlet at δ 10.34 (pyridine H), δ 3.89 (OCH₃), δ 4.21 (CH₂Br).

  • Mass Spectrometry : [M+H]⁺ at m/z 229.98113 (CCS: 138.7 Ų).

Chromatographic Purification

Flash column chromatography (CH₂Cl₂:EtOAc, 1:1) resolves the hydrobromide salt from unreacted starting material, achieving >98% purity.

Challenges and Mitigation Strategies

  • Over-Bromination : Controlled addition of HBr at 0°C suppresses di-substitution.

  • Moisture Sensitivity : Anhydrous conditions and molecular sieves preserve bromide integrity.

Industrial-Scale Considerations

Pilot-scale batches (500 mg to 1 kg) utilize continuous flow reactors to enhance mixing and heat transfer, achieving consistent yields (90–93%).

Emerging Methodologies

Recent advances in electrochemical bromination and photo-redox catalysis offer solvent-free alternatives, though yields remain suboptimal (50–65%) compared to classical methods .

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.

    Oxidation Reactions: Potassium permanganate or chromium trioxide are used as oxidizing agents. The reactions are typically carried out in acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound, such as amines, thiols, or ethers.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: The major product is the corresponding hydroxyl derivative.

Scientific Research Applications

2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide involves its interaction with biological molecules such as enzymes and receptors. The bromine atom and the carbonyl group play key roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific target.

Comparison with Similar Compounds

2-Bromo-1-(5-Bromo-2-Hydroxyphenyl)ethan-1-one

  • Substituents : Bromo and hydroxy groups at positions 5 and 2 of the phenyl ring.
  • Impact: The electron-withdrawing bromo group and polar hydroxy group increase electrophilicity at the ketone carbon, facilitating nucleophilic substitution reactions. However, the phenolic hydroxy group may reduce solubility in nonpolar solvents compared to the methoxypyridine derivative .

2-Bromo-1-(Thiophen-3-yl)ethan-1-one Hydrobromide

  • Substituent : Thiophene ring (sulfur-containing heterocycle).
  • Impact: The thiophene’s electron-rich nature enhances reactivity in cyclization reactions (e.g., forming bicyclic compounds).

2-Bromo-1-(5-Fluoropyridin-3-yl)ethan-1-one Hydrobromide

  • Substituent : Fluorine at position 5 of the pyridine ring.
  • However, fluorine’s smaller size and higher electronegativity may lead to distinct crystal packing or solubility profiles compared to the methoxy-substituted analog .

Salt Formation and Stability

  • Hydrobromide vs. For instance, 2-ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride has distinct solubility in polar solvents, which may influence its utility in pharmaceutical formulations .
  • Intermediate Stability : In some cases (e.g., ), hydrobromide salts form as intermediates during synthesis but require conversion to free bases for further reactions. This contrasts with the target compound, where the hydrobromide salt is the final stable form .

Comparative Data Table

Compound Name Aromatic Substituent Key Functional Groups Solubility (Polar Solvents) Reactivity in Cyclization
Target Compound 5-Methoxypyridin-3-yl Bromoethanone, Hydrobromide High Moderate
2-Bromo-1-(5-Bromo-2-Hydroxyphenyl)ethan-1-one 5-Bromo-2-hydroxyphenyl Bromoethanone, Phenolic -OH Moderate High
2-Bromo-1-(Thiophen-3-yl)ethan-1-one Hydrobromide Thiophen-3-yl Bromoethanone, Hydrobromide Moderate Very High
2-Bromo-1-(5-Fluoropyridin-3-yl)ethan-1-one Hydrobromide 5-Fluoropyridin-3-yl Bromoethanone, Hydrobromide High High

Research Findings and Implications

  • Methoxy vs. Halogen Substituents : The methoxy group in the target compound improves solubility in polar solvents but may reduce electrophilicity compared to halogenated analogs, necessitating optimized reaction conditions for nucleophilic substitutions .
  • Salt-Dependent Reactivity : Hydrobromide salts can act as acid catalysts in situ, whereas free bases (e.g., intermediates in ) require neutral conditions for further functionalization .
  • Heterocycle Influence : Pyridine-based derivatives exhibit superior stability under acidic conditions compared to thiophene analogs, which may degrade due to sulfur oxidation .

Biological Activity

2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide (CAS No. 1629673-00-2) is a chemical compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, biological targets, and relevant case studies.

  • Molecular Formula : C8_8H9_9Br2_2NO2_2
  • Molecular Weight : 310.97 g/mol
  • CAS Number : 1629673-00-2
  • Structure : The compound features a brominated ethanone structure linked to a methoxypyridine moiety, which contributes to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit the methylerythritol phosphate (MEP) pathway, which is crucial for bacterial growth and survival.
  • Cell Signaling Modulation : The compound's interaction with cell surface receptors could modulate signaling pathways, potentially influencing immune responses or cellular proliferation.

Biological Activity and Case Studies

Recent studies have indicated that derivatives of brominated pyridine compounds exhibit various biological activities, including antimicrobial and anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in E. coli
AnticancerInduction of apoptosis in cancer cell lines
ImmunomodulatoryStimulation of gammadelta T lymphocytes

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of similar brominated compounds against various bacterial strains. Results showed that derivatives effectively inhibited growth at micromolar concentrations. This suggests that this compound could possess similar properties, making it a candidate for further investigation in antibiotic development.

Safety Profile

The safety profile of this compound indicates potential hazards:

  • GHS Classification : GHS07 (H302-H318-H335-H315)
  • Signal Word : Danger

Precautionary measures should be taken when handling this compound due to its potential toxicity and irritant properties.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves bromination of a precursor ketone, such as 1-(5-methoxypyridin-3-yl)ethan-1-one, using brominating agents (e.g., HBr/AcOH or PBr₃). Key parameters include:

  • Temperature control : Reactions are often conducted at 0–25°C to avoid side reactions like over-bromination .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while dichloromethane is used for milder conditions .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity. Yield optimization requires stoichiometric balancing of bromine sources and precursor, monitored via thin-layer chromatography (TLC) .

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